1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole
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Overview
Description
1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a pyrrolidin-2-ylmethyl group at the 5-position and a methyl group at the 1-position.
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation
Biochemical Pathways
Given its antileishmanial and antimalarial activities , it can be inferred that the compound interferes with the life cycle of Leishmania and Plasmodium species, disrupting their ability to infect and proliferate within host cells.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Preparation Methods
The synthesis of 1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Industry: It is used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole can be compared with other similar compounds, such as:
- 1-Methyl-3-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole
- 1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole
- 1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]imidazole
These compounds share similar structural features but differ in the position of substituents or the type of heterocyclic ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-9(4-6-11-12)7-8-3-2-5-10-8/h4,6,8,10H,2-3,5,7H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOYNKBMEFLVJT-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C[C@H]2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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